1-Cyanocyclobutane-1-carboxamide
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Overview
Description
1-Cyanocyclobutane-1-carboxamide is a versatile chemical compound with the molecular formula C_6H_8N_2O. It is characterized by a cyclobutane ring substituted with a cyano group and a carboxamide group. This compound has gained significance in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyanocyclobutane-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with cyanamide in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Cyanocyclobutane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of cyclobutylamine derivatives.
Substitution: The cyano group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles like sodium azide (NaN_3) or alkyl halides (R-X) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclobutylamine derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
1-Cyanocyclobutane-1-carboxamide has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Industry: The compound is utilized in material engineering and catalysis, contributing to the development of new materials and catalytic processes.
Mechanism of Action
The mechanism of action of 1-cyanocyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
1-Cyanocyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Cyclobutanecarboxamide: Lacks the cyano group, making it less reactive in certain chemical reactions.
Cyclobutanone: The parent compound from which 1-cyanocyclobutane-1-carboxamide is derived.
Uniqueness
This compound is unique due to the presence of both the cyano and carboxamide groups on the cyclobutane ring. This combination imparts distinct reactivity and allows for a wide range of chemical transformations, making it a valuable compound in various research applications.
Properties
IUPAC Name |
1-cyanocyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-6(5(8)9)2-1-3-6/h1-3H2,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACRNVSNVJHCII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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